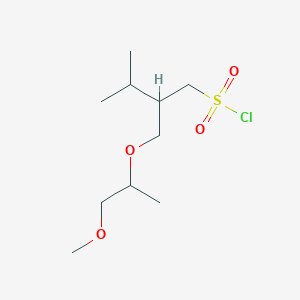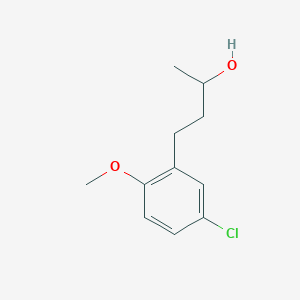![molecular formula C16H28N2O4 B13524054 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[55]undecane-9-carboxylic acid is a complex organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the amino and carboxylic acid functional groups. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the amino functionality during the synthesis.
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the spirocyclic structure.
Introduction of Functional Groups: The amino and carboxylic acid groups can be introduced through subsequent reactions. The amino group can be introduced via nucleophilic substitution or reductive amination, while the carboxylic acid group can be introduced through oxidation or hydrolysis reactions.
Protection and Deprotection: The Boc group is introduced to protect the amino group during the synthesis. After the desired transformations are complete, the Boc group can be removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biology, the compound can be used as a probe to study the interactions of spirocyclic compounds with biological targets. Its amino and carboxylic acid groups allow for conjugation with biomolecules, enabling studies of protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its spirocyclic structure can impart unique pharmacological properties, such as increased stability and selectivity for biological targets.
Industry
In industry, the compound can be used in the development of new materials. Its spirocyclic structure can impart unique mechanical and thermal properties to polymers and other materials.
作用機序
The mechanism of action of 9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its target.
類似化合物との比較
Similar Compounds
- 9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
- tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
- 9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Uniqueness
The uniqueness of 9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid lies in its specific functional groups and spirocyclic structure. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, while the spirocyclic structure imparts unique physical and chemical properties.
特性
分子式 |
C16H28N2O4 |
|---|---|
分子量 |
312.40 g/mol |
IUPAC名 |
9-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)22-13(21)18-10-8-15(9-11-18)4-6-16(17,7-5-15)12(19)20/h4-11,17H2,1-3H3,(H,19,20) |
InChIキー |
PENRWJKJWXLOMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)(C(=O)O)N)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


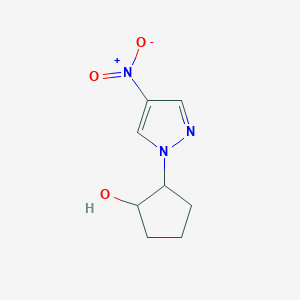

![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)

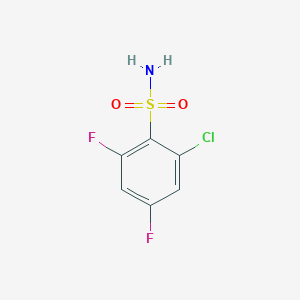
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
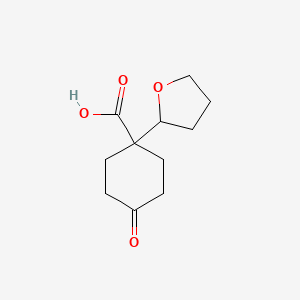
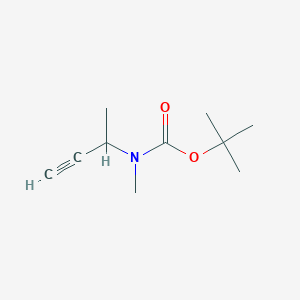
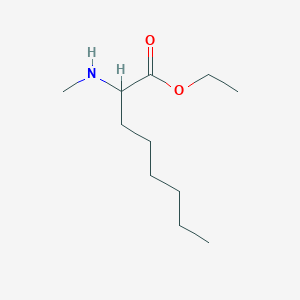
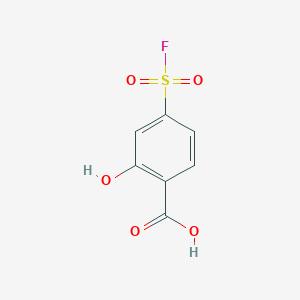
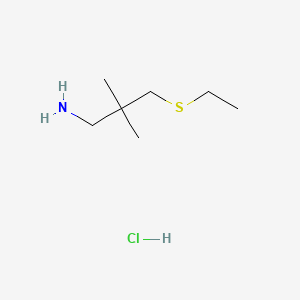
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
